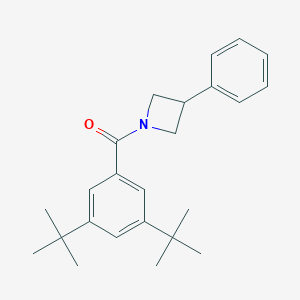

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine (DBPA) is a photo-initiator that is widely used in polymerization reactions due to its high reactivity and efficiency. DBPA belongs to the family of benzophenone derivatives and is characterized by its high absorption in the UV region.

Mécanisme D'action

The mechanism of action of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine involves the absorption of UV light, which results in the formation of radicals. These radicals initiate the polymerization reaction by reacting with monomers or oligomers. The radicals generated by 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine are highly reactive and can initiate the polymerization of various monomers.

Biochemical and physiological effects:

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is not intended for use in biological systems. Therefore, there is limited information regarding its biochemical and physiological effects. However, it has been reported that 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine can cause skin irritation and sensitization. Therefore, it is important to handle 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine with caution and use appropriate protective equipment.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has several advantages for use in lab experiments. It is highly reactive and efficient, making it an excellent photo-initiator for polymerization reactions. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is also stable under normal laboratory conditions, making it easy to handle and store. However, 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has some limitations. It has a narrow absorption range, which limits its use in certain applications. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine also requires UV light for activation, which may not be available in all laboratory settings.

Orientations Futures

There are several future directions for the use of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine. One area of research is the development of new photo-initiators with broader absorption ranges. This would allow for the use of photo-initiators in a wider range of applications. Another area of research is the development of photo-initiators that can be activated by visible light. This would eliminate the need for UV light, making it easier to use photo-initiators in various laboratory settings. Additionally, research is needed to determine the long-term effects of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine on human health and the environment.

Conclusion:

In conclusion, 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine (1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine) is a highly reactive and efficient photo-initiator that is widely used in polymerization reactions. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has several advantages, including its stability and efficiency. However, it also has limitations, including its narrow absorption range and the need for UV light for activation. Future research is needed to develop new photo-initiators with broader absorption ranges and to determine the long-term effects of 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine on human health and the environment.

Méthodes De Synthèse

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine can be synthesized by the reaction of 3,5-Ditert-butylbenzoyl chloride with 3-phenylazetidine in the presence of a base such as triethylamine. The reaction yields 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine as a white solid with a melting point of 91-93°C.

Applications De Recherche Scientifique

1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is widely used as a photo-initiator in polymerization reactions. It has been used in the synthesis of various polymers such as poly(methyl methacrylate), polyurethane, and epoxy resins. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine is also used in the production of dental composites and adhesives. 1-(3,5-Ditert-butylbenzoyl)-3-phenylazetidine has been found to be effective in the curing of dental composites and adhesives due to its high reactivity and efficiency.

Propriétés

Formule moléculaire |

C24H31NO |

|---|---|

Poids moléculaire |

349.5 g/mol |

Nom IUPAC |

(3,5-ditert-butylphenyl)-(3-phenylazetidin-1-yl)methanone |

InChI |

InChI=1S/C24H31NO/c1-23(2,3)20-12-18(13-21(14-20)24(4,5)6)22(26)25-15-19(16-25)17-10-8-7-9-11-17/h7-14,19H,15-16H2,1-6H3 |

Clé InChI |

CJBZNVXUUCBNGO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)C3=CC=CC=C3)C(C)(C)C |

SMILES canonique |

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CC(C2)C3=CC=CC=C3)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}-3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinedione](/img/structure/B286484.png)

![3-(9H-fluoren-9-ylidene)-1-[2-(4-phenyl-1-piperazinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B286486.png)

![3-(Diphenylmethylene)-1-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione](/img/structure/B286487.png)

![1-[2-[4-(3-Chlorophenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286488.png)

![1-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-3-(diphenylmethylene)-2,5-pyrrolidinedione](/img/structure/B286489.png)

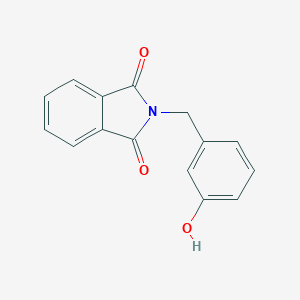

![5-Hydroxy-2-[(3-methoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B286491.png)

![O-[[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]] N,N-dimethylcarbamothioate](/img/structure/B286493.png)

![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6,7-dimethoxy-2-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B286497.png)

![6-Chlorobenzo[h]quinoline](/img/structure/B286499.png)

![1-{2-(9H-carbazol-9-yl)-1-[(diphenylamino)methyl]ethoxy}-3-(diethylamino)-2-propanol](/img/structure/B286500.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[3-(trifluoromethyl)anilino]-2-propanol](/img/structure/B286503.png)

![N,N-dibenzyl-N-[4-(9H-carbazol-9-yl)phenyl]amine](/img/structure/B286504.png)

![2-[2-(2,4-Dimethylanilino)-2-oxoethyl]isoquinolinium](/img/structure/B286505.png)